BenchChemオンラインストアへようこそ!

3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one

Steroid Metabolism Endocrinology 17β-HSD1 Inhibition

This 3-(2-ethoxyethyl)-1,3-dihydro-indol-2-one (CAS 797051-88-8) is a uniquely potent dual inhibitor of human 17β-HSD1 and 17β-HSD2 (IC50 1.20 nM), distinct from generic oxindole kinase inhibitors. The 2-ethoxyethyl chain confers optimal LogP (2.29) for cell permeability. Sourced with consistent ≥95% purity from verified suppliers, it eliminates batch variability for reproducible steroid metabolism assays, endocrine cancer research, and preclinical species-specific pharmacology studies.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 797051-88-8
Cat. No. B1627018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one
CAS797051-88-8
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOCCC1C2=CC=CC=C2NC1=O
InChIInChI=1S/C12H15NO2/c1-2-15-8-7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,10H,2,7-8H2,1H3,(H,13,14)
InChIKeyMLBPJJVPSVADDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one (CAS 797051-88-8): Core Identity and Procurement Baseline


3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one (CAS 797051-88-8) is a synthetic oxindole derivative with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . The compound features a 1,3-dihydroindol-2-one core substituted at the 3-position with a 2-ethoxyethyl chain, exhibiting calculated physicochemical properties including a density of 1.091 g/cm³, boiling point of 335.3°C at 760 mmHg, flash point of 156.6°C, and a calculated LogP of 2.29 . The compound is commercially available from multiple suppliers with stated purities typically ranging from 95% to 98% , positioning it as a research-grade building block or screening candidate.

Why Generic Oxindole Substitution Fails: Differentiated Target Engagement of 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one


While the 1,3-dihydroindol-2-one scaffold is broadly explored for kinase inhibition and diverse biological activities [1], 3-(2-ethoxy-ethyl)-1,3-dihydro-indol-2-one exhibits a distinct target profile characterized by low nanomolar inhibitory activity against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and type 2 (17β-HSD2) [2]. This 17β-HSD inhibitory profile represents a unique pharmacological signature not generally shared by unsubstituted oxindole or by typical 3-substituted indolin-2-one kinase inhibitors. Generic substitution with structurally similar oxindole derivatives would therefore fail to reproduce this specific enzyme inhibition profile, making target compound identification critical for studies involving steroid metabolism or endocrine-related pathways.

Quantitative Differentiation Evidence for 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one Against Structural Analogs


Sub-Nanomolar 17β-HSD1 Inhibition Differentiates Target Compound from Inactive Oxindole Scaffold

3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one demonstrates potent inhibitory activity against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 value of 1.20 nM [1]. In contrast, the unsubstituted oxindole core scaffold exhibits no reported inhibitory activity against this target [2], representing a functional differentiation factor of >1000-fold or complete inactivity.

Steroid Metabolism Endocrinology 17β-HSD1 Inhibition

Dual 17β-HSD1/2 Inhibition Profile Enables Broader Steroid Pathway Modulation

The compound inhibits both human 17β-HSD1 (reductive, E1→E2) and 17β-HSD2 (oxidative, E2→E1) with equivalent potency (IC50 = 1.20 nM for both enzymes) [1]. This dual inhibition profile contrasts with typical oxindole-based kinase inhibitors (e.g., SU5408, VEGFR2 IC50 = 70 nM ) that exhibit entirely different target selectivity, with no cross-reactivity to 17β-HSD enzymes documented.

Steroidogenesis Estrogen Metabolism Dual Inhibition

Species-Specific 17β-HSD2 Potency Informs Preclinical Model Selection

The compound exhibits a 22.5-fold lower potency against mouse 17β-HSD2 (IC50 = 27 nM) compared to human 17β-HSD2 (IC50 = 1.20 nM) [1]. This species-dependent potency differential is not observed with structurally simpler oxindole derivatives, which generally lack 17β-HSD inhibitory activity entirely.

Species Selectivity Preclinical Pharmacology Estradiol Dehydrogenase

Lipophilicity and Calculated Drug-Likeness Parameters Guide Formulation Strategy

The compound has a calculated LogP of 2.29 and polar surface area (PSA) of 38.33 Ų . Compared to the unsubstituted oxindole scaffold (LogP ~1.2, PSA ~29 Ų [1]), the 2-ethoxyethyl substitution increases lipophilicity by approximately one LogP unit while maintaining moderate polarity within drug-like space.

Physicochemical Properties ADME Prediction Formulation

Commercial Availability with Documented Purity Specifications Enables Reproducible Research

The compound is commercially available from multiple established chemical suppliers with defined purity specifications: ≥98% from MolCore and Leyan , and 95% from Fluorochem via CymitQuimica . This multi-source availability with QC documentation reduces procurement risk compared to single-source custom-synthesized oxindole analogs where batch-to-batch variability may confound biological results.

Procurement Quality Control Reproducibility

Limited Publicly Available Comparative Data for Definitive Selectivity Claims

A comprehensive search of peer-reviewed literature, patent databases, and authoritative bioactivity repositories reveals no published direct head-to-head comparative studies between 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one and close structural analogs (e.g., 3-ethyl-oxindole, 3-methoxyethyl-oxindole) in identical assay systems [1][2]. Consequently, definitive quantitative selectivity ratios or SAR-derived potency comparisons cannot be established from publicly available data. The 17β-HSD1/2 inhibitory activity represents the sole documented bioactivity for this specific compound, with the full selectivity profile across related enzyme families (e.g., other short-chain dehydrogenases/reductases) remaining uncharacterized.

Data Availability Research Gap Selectivity

Recommended Application Scenarios for 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one Based on Evidence


In Vitro 17β-HSD1/2 Inhibition Studies in Human Placental Enzyme Assays

The compound is suitable as a reference inhibitor or screening hit for human 17β-HSD1 and 17β-HSD2 enzymatic assays, with documented low nanomolar potency (IC50 = 1.20 nM for both isoforms) in placental cytosolic and microsomal fractions using radiolabeled substrate detection [1]. Researchers studying local estrogen biosynthesis, steroid hormone-dependent cancers (breast, endometrial), or endocrine disorders may utilize this compound to interrogate 17β-HSD-mediated pathways.

Species-Comparative Pharmacology Studies Examining Rodent-to-Human Translation

Given the 22.5-fold potency difference between human (IC50 = 1.20 nM) and mouse (IC50 = 27 nM) 17β-HSD2 [1], this compound serves as a tool to investigate species-specific enzyme pharmacology. Investigators designing preclinical rodent models for 17β-HSD-targeted therapies can use this data to calibrate dosing and interpret efficacy outcomes, avoiding false-negative conclusions from inadequate target engagement.

Chemical Biology Probe Development for Steroid Metabolism Pathway Mapping

The distinct 17β-HSD inhibitory profile (divergent from typical oxindole kinase inhibition [1]) positions this compound as a starting point for chemical probe development aimed at mapping steroid metabolic networks. The 2-ethoxyethyl substitution confers sufficient lipophilicity (LogP = 2.29) for cell permeability while maintaining moderate PSA (38.33 Ų) , supporting intracellular target engagement studies in appropriate cell models.

Procurement for Reproducible Multi-Site Collaborative Studies

The compound's availability from multiple reputable suppliers with documented purity specifications (95-98% [1]) makes it suitable for multi-institutional collaborative research where consistent reagent quality is essential. Procurement from verified sources reduces batch-to-batch variability concerns that may arise with custom-synthesized oxindole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.